2-Methyl-1-nitropropane
Overview
Description
2-Methyl-1-nitropropane is an organic compound with the molecular formula C4H9NO2. It is also known by other names such as 1-nitro-2-methylpropane and 1-nitroisobutane . This compound is a nitroalkane, characterized by the presence of a nitro group (-NO2) attached to a carbon atom. Nitroalkanes are known for their versatility in organic synthesis and their applications in various industrial processes.
Mechanism of Action
Target of Action
The primary targets of 2-Methyl-1-nitropropane are enzymes involved in the catabolism of nitroalkanes, specifically nitroalkane oxidases (NAOs) and nitronate monooxygenases (NMOs) . These enzymes play a crucial role in the defense mechanisms of various organisms .
Mode of Action
This compound interacts with its targets, the NAOs and NMOs, leading to changes in their activity. This interaction is part of the organism’s response to toxic compounds
Biochemical Pathways
The biochemical pathways affected by this compound involve the catabolism of nitroalkanes. Nitroalkanes such as this compound are hazardous environmental pollutants due to their toxicity and carcinogenic activity . In response to these toxic compounds, several organisms express genes that code for enzymes involved in the catabolism of nitroalkanes .
Result of Action
It is known that nitroalkanes like this compound are hazardous due to their toxicity and carcinogenic activity . For instance, 2-nitropropane is a potent hepatocarcinogen, linked to leukemia and non-Hodgkin’s lymphoma .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. As an environmental pollutant derived from anthropogenic activities, its presence and concentration in the environment can affect its action
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Methyl-1-nitropropane are not well-studied. Nitroalkanes like this compound are known to interact with various enzymes and proteins. For instance, nitronate monooxygenases (NMOs) are key enzymes in nitroalkane catabolism
Molecular Mechanism
It is likely that it interacts with enzymes such as NMOs as part of its metabolic pathway
Metabolic Pathways
Nitroalkanes like this compound are known to be metabolized by enzymes such as NMOs
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-1-nitropropane can be synthesized through the nitration of isobutane using nitric acid. The reaction typically involves the use of a nitrating agent such as nitric acid in the presence of a catalyst. The process is carried out under controlled temperature and pressure conditions to ensure the selective formation of the nitro compound .
Industrial Production Methods: In an industrial setting, this compound is produced by the vapor-phase nitration of propane. This method involves the reaction of propane with nitric acid at elevated temperatures, resulting in the formation of a mixture of nitroalkanes, including this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1-nitropropane undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitrosonitroalkanes.
Reduction: The nitro group can be reduced to form amines or hydroxylamines.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) is commonly used as an oxidizing agent.
Reduction: Aluminum amalgam or hydrogen gas in the presence of a catalyst can be used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Nitrosonitroalkanes.
Reduction: Amines or hydroxylamines.
Substitution: Compounds with different functional groups replacing the nitro group.
Scientific Research Applications
2-Methyl-1-nitropropane has several applications in scientific research:
Medicine: Research is ongoing to explore its potential use in the synthesis of pharmaceutical compounds.
Comparison with Similar Compounds
- Nitromethane (CH3NO2)
- Nitroethane (C2H5NO2)
- 1-Nitropropane (C3H7NO2)
- 2-Nitropropane (C3H7NO2)
Comparison: 2-Methyl-1-nitropropane is unique among nitroalkanes due to its branched structure, which influences its reactivity and physical properties. Compared to linear nitroalkanes like nitromethane and nitroethane, this compound exhibits different boiling and melting points, as well as distinct reactivity patterns in chemical reactions .
Properties
IUPAC Name |
2-methyl-1-nitropropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-4(2)3-5(6)7/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXRMDNWSGXSNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90211547 | |
Record name | Propane, 2-methyl-1-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90211547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
6.88 [mmHg] | |
Record name | 2-Methyl-1-nitropropane | |
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URL | https://haz-map.com/Agents/16939 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
625-74-1 | |
Record name | 2-Methyl-1-nitropropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=625-74-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propane, 2-methyl-1-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625741 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propane, 2-methyl-1-nitro- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3660 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propane, 2-methyl-1-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90211547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-1-nitropropane | |
Source | European Chemicals Agency (ECHA) | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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